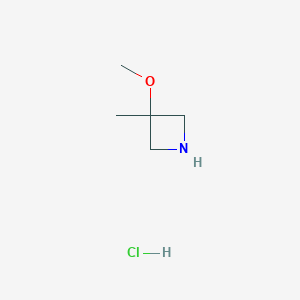

3-Methoxy-3-methylazetidine hydrochloride

Description

Properties

IUPAC Name |

3-methoxy-3-methylazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-5(7-2)3-6-4-5;/h6H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJSYRRWFXODEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693511 | |

| Record name | 3-Methoxy-3-methylazetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905843-93-8 | |

| Record name | 3-Methoxy-3-methylazetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-3-methylazetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Deployment of 3-Methoxy-3-methylazetidine Hydrochloride in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold as a Privileged Motif in Medicinal Chemistry

The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry. Among these, the azetidine motif offers a compelling three-dimensional alternative to more traditional, planar ring systems. This guide focuses on a particularly valuable derivative, 3-Methoxy-3-methylazetidine hydrochloride (CAS Number: 905843-93-8), a building block that has seen increasing use in the development of novel therapeutics.

The azetidine ring imparts a unique combination of properties to drug candidates. Its inherent ring strain and non-planar geometry can lead to improved metabolic stability, increased aqueous solubility, and lower lipophilicity compared to more common saturated heterocycles like piperidine and pyrrolidine. Furthermore, the 3,3-disubstituted azetidine core provides a rigid framework with well-defined exit vectors, allowing for the precise orientation of substituents to optimize interactions with biological targets. This can lead to enhanced binding affinity and selectivity.

This technical guide will provide an in-depth overview of the synthesis, characterization, and strategic applications of this compound, offering insights into its role as a key intermediate in the pursuit of next-generation therapeutics.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 905843-93-8 | [1] |

| Molecular Formula | C5H12ClNO | [1] |

| Molecular Weight | 137.61 g/mol | [1] |

| Appearance | White to off-white solid | Generic Supplier Data |

| Solubility | Soluble in water and some organic solvents.[2] | ChemBK[2] |

| Storage | 2-8°C | ChemBK[2] |

Spectroscopic Characterization

While publicly available spectra are limited, the expected spectroscopic data for this compound are as follows. Commercial suppliers can provide lot-specific analytical data upon request.[3]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the methyl group (a singlet), the methoxy group (a singlet), and the two methylene groups of the azetidine ring (likely complex multiplets due to coupling and the non-planar ring structure). The presence of the hydrochloride salt may lead to broadening of the N-H proton signal.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum should display distinct signals for the quaternary carbon at the 3-position, the methyl carbon, the methoxy carbon, and the two methylene carbons of the azetidine ring.

-

Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak corresponding to the free base (C5H11NO) at m/z 101.08, with fragmentation patterns characteristic of the azetidine ring.[4]

Synthesis of this compound: A Plausible and Detailed Protocol

Proposed Synthetic Pathway

Caption: Proposed synthetic route to this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-Boc-3-hydroxy-3-methylazetidine (Grignard Reaction)

-

Rationale: The introduction of the methyl group at the 3-position is efficiently achieved via a Grignard reaction with the commercially available N-Boc-3-azetidinone. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the azetidine nitrogen, preventing side reactions.

-

Procedure:

-

To a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere, add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-hydroxy-3-methylazetidine as a white solid.

-

Step 2: Synthesis of N-Boc-3-methoxy-3-methylazetidine (Methylation)

-

Rationale: The methylation of the tertiary alcohol is achieved under standard Williamson ether synthesis conditions. Sodium hydride is used as a strong base to deprotonate the hydroxyl group, forming a nucleophilic alkoxide that reacts with methyl iodide.

-

Procedure:

-

To a solution of N-Boc-3-hydroxy-3-methylazetidine (1.0 eq) in anhydrous THF at 0°C under a nitrogen atmosphere, add sodium hydride (1.5 eq, 60% dispersion in mineral oil) portion-wise.

-

Stir the mixture at 0°C for 30 minutes, then add methyl iodide (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction with water.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-methoxy-3-methylazetidine.

-

Step 3: Synthesis of this compound (N-Boc Deprotection)

-

Rationale: The final step involves the removal of the N-Boc protecting group under acidic conditions to yield the desired hydrochloride salt. A solution of hydrogen chloride in dioxane is a common and effective reagent for this transformation, providing the product as a stable salt.[5]

-

Procedure:

-

Dissolve N-Boc-3-methoxy-3-methylazetidine (1.0 eq) in a minimal amount of methanol.

-

Add a solution of 4 M HCl in 1,4-dioxane (5.0 eq) at room temperature.

-

Stir the mixture for 2-4 hours, monitoring the deprotection by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting residue with diethyl ether to precipitate the product.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain this compound as a white to off-white solid.

-

Reactivity and Applications in Drug Discovery

This compound is a versatile building block, primarily utilized as a secondary amine for the construction of more complex molecular architectures. Its utility stems from the unique properties conferred by the azetidine ring and the specific substitution pattern.

Role as a Bioisostere

In medicinal chemistry, the concept of bioisosterism involves the substitution of one chemical group with another that retains similar biological activity but possesses improved physicochemical or pharmacokinetic properties.[6][7] The 3,3-disubstituted azetidine motif can serve as a bioisostere for other common groups, such as gem-dimethyl or tert-butyl groups, introducing a nitrogen atom that can act as a hydrogen bond acceptor and improve aqueous solubility.

Caption: Bioisosteric relationship between a tert-butyl group and the 3-methoxy-3-methylazetidinyl moiety.

Applications in Patented Drug Candidates

The utility of this compound is evidenced by its incorporation into novel chemical entities disclosed in the patent literature.

-

Phosphatidylinositol 3-Kinase (PI3K) Inhibitors: This building block has been used in the synthesis of amino pyrazine derivatives as potential PI3K inhibitors.[8] The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers.

-

VLA-4 Inhibitors: The compound is also a key intermediate in the development of inhibitors of Very Late Antigen-4 (VLA-4).[8] VLA-4 is an integrin protein that plays a crucial role in cell adhesion and is a therapeutic target for inflammatory diseases such as multiple sclerosis and Crohn's disease.

-

1,7-Naphthyridine Derivatives: It has been incorporated into 2-(Morpholin-4-yl)-1,7-naphthyridines, a class of compounds with potential therapeutic applications.[8]

The incorporation of the 3-methoxy-3-methylazetidine moiety in these examples highlights its role in exploring new chemical space and modulating the properties of drug candidates to achieve desired therapeutic profiles.

Conclusion

This compound is a valuable and strategic building block for modern drug discovery. Its unique three-dimensional structure, conferred by the strained azetidine ring, offers medicinal chemists a powerful tool to optimize the physicochemical and pharmacokinetic properties of lead compounds. While detailed synthetic and characterization data in the public domain remain somewhat limited, a robust understanding of azetidine chemistry allows for the rational design of synthetic routes and the confident application of this intermediate. Its documented use in the synthesis of inhibitors for key biological targets such as PI3K and VLA-4 underscores its importance and potential for the development of future therapeutics. As the demand for novel chemical matter with improved drug-like properties continues to grow, the strategic deployment of scaffolds like 3-methoxy-3-methylazetidine will undoubtedly play an increasingly significant role.

References

-

Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available from: [Link]

- Google Patents. Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders. EP4265254A2.

- Jaime-Figueroa, S., et al. (2001). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.

- Al-Zoubi, R. M., & Al-Jaber, H. Y. (2018). A Mild and Selective Method for the N-Boc Deprotection by Sodium Carbonate. Letters in Organic Chemistry, 15(10), 856-860.

- Amoah, E., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(39), 23253-23259.

-

ResearchGate. Deprotection of different N-Boc-compounds. Available from: [Link]

-

Cambridge MedChem Consulting. Bioisosteric Replacements. Available from: [Link]

-

PubChemLite. This compound (C5H11NO). Available from: [Link]

-

Studylib. Table (3-3): 1H NMR and 13C NMR spectral for 3. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

-

SpiroChem. Bioisosteric Replacement Strategies. Available from: [Link]

-

ResearchGate. 1 h-nmr (A) and 13 c-nmr (B) of end product. The NMR spectra were... Available from: [Link]

-

Drug Hunter. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available from: [Link]

-

ChemBK. 3-Methoxy-3-Methylazetidine HCl. Available from: [Link]

-

PubChem. 3-Methoxyazetidine. Available from: [Link]

-

National Center for Biotechnology Information. Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts. Available from: [Link]

-

National Center for Biotechnology Information. Late-stage oxidative C(sp3)–H methylation. Available from: [Link]

-

National Center for Biotechnology Information. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Available from: [Link]

-

PubChem. 3-methylAzetidine. Available from: [Link]

-

National Center for Biotechnology Information. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Available from: [Link]

-

PubMed. Medicinal chemistry and dynamic structure-activity analysis in the discovery of drugs acting at histamine H2 receptors. Available from: [Link]

-

PubChem. 3-Methylazetidine hydrochloride. Available from: [Link]

-

CBE. NOVEL SET 7/9 METHYLATION SITE ON HISTONE H3. Available from: [Link]

-

Semantic Scholar. Efficient Synthesis of 3-Alkoxy-4,4-difluoropiperidines. Available from: [Link]

-

ResearchGate. Synthesis and Reactions of N-Protected 3-Nitroindoles. Available from: [Link]

-

National Center for Biotechnology Information. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Available from: [Link]

-

National Center for Biotechnology Information. 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides. Available from: [Link]

-

PubMed. Microwave-assisted synthesis of 3-nitroindoles from N-aryl enamines via intramolecular arene-alkene coupling. Available from: [Link]

-

ResearchGate. ChemInform Abstract: Synthesis of 3-Alkoxy- and 3-Alkylamino-2-alkyl-3-arylisoindolinones. Available from: [Link]

Sources

- 1. This compound | C5H12ClNO | CID 53346546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 905843-93-8|this compound|BLD Pharm [bldpharm.com]

- 4. PubChemLite - this compound (C5H11NO) [pubchemlite.lcsb.uni.lu]

- 5. reddit.com [reddit.com]

- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 7. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]

- 8. 905843-93-8|3-Methoxy-3-methylazetidine HCl: In Stock [parkwayscientific.com]

An In-Depth Technical Guide to the Structure Elucidation of 3-Methoxy-3-methylazetidine Hydrochloride

Abstract: This guide provides a comprehensive, multi-technique framework for the definitive structure elucidation of 3-methoxy-3-methylazetidine hydrochloride. Aimed at researchers and drug development professionals, it details the synergistic application of mass spectrometry, infrared spectroscopy, and advanced one- and two-dimensional nuclear magnetic resonance spectroscopy. Each analytical step is explained not merely as a protocol, but as a piece of a larger puzzle, demonstrating how orthogonal data streams are integrated to build an unambiguous and self-validating structural assignment. The causality behind experimental choices is emphasized, providing a logical pathway from determining the molecular formula to mapping the precise atomic connectivity and confirming the hydrochloride salt form.

Introduction

The Azetidine Scaffold in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry.[1] Its strained ring system imparts unique conformational constraints on molecules, which can lead to enhanced binding affinity, improved metabolic stability, and favorable physicochemical properties compared to more flexible acyclic or larger ring analogues.[1] Azetidine derivatives are integral components of numerous biologically active compounds and approved pharmaceuticals, highlighting their importance in drug design.[1][2]

Importance of Precise Structure Elucidation for Drug Development

In drug development, absolute certainty of a molecule's structure is non-negotiable. An incorrect structural assignment can invalidate biological data, compromise intellectual property, and lead to significant safety issues. The structure of an active pharmaceutical ingredient (API) dictates its function, reactivity, and interaction with biological targets. Therefore, a rigorous and systematic approach to structure elucidation, using a suite of orthogonal analytical techniques, is a foundational requirement for any research and development program.[3][4]

Scope of the Guide

This document serves as a detailed guide to the complete structural characterization of this compound. It follows a logical workflow, beginning with the determination of the molecular formula and proceeding through the identification of functional groups and the precise mapping of the molecular framework and stereochemistry. The final section addresses the confirmation of the compound's existence as a hydrochloride salt, a critical factor for its stability, solubility, and handling properties.

Predicted and Observed Physicochemical Properties

Before embarking on experimental analysis, it is useful to compile known and predicted properties. This data, often available from chemical databases like PubChem, provides a baseline for experimental verification.[5]

| Property | Value | Source |

| Molecular Formula | C₅H₁₂ClNO | PubChem[5] |

| Molecular Weight | 137.61 g/mol | PubChem[5] |

| Monoisotopic Mass | 137.0607417 Da | PubChem[5] |

| Parent Compound Formula | C₅H₁₁NO | PubChem[6] |

| Parent Monoisotopic Mass | 101.08406 Da | PubChem[6] |

| XlogP (Predicted) | -0.3 | PubChem[6] |

Mass Spectrometry (MS) Analysis

Protocol: High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the exact mass of the parent molecule and confirm its elemental composition.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.[7]

-

Ionization Mode: Operate in positive ion mode (ESI+) to detect the protonated molecule [M+H]⁺.

-

Calibration: Ensure the instrument is calibrated using a known standard immediately prior to the run to achieve high mass accuracy (< 5 ppm).[7]

-

Data Acquisition: Acquire the spectrum over a relevant m/z range (e.g., 50-500 Da).

Data Interpretation: Confirming the Molecular Formula

The primary goal is to identify the molecular ion peak corresponding to the protonated parent compound, 3-methoxy-3-methylazetidine. The expected m/z for [C₅H₁₁NO + H]⁺ is calculated from its monoisotopic mass (101.08406 Da) + mass of H⁺ (1.00728 Da), which equals 102.09134 Da .

An experimental HRMS result yielding an m/z value within a narrow tolerance (e.g., 102.0913 ± 0.0005) provides strong evidence for the elemental formula C₅H₁₁NO. This step validates the foundational building block of the structure before further analysis.

Fragmentation Analysis

While ESI is a soft ionization technique, some fragmentation can occur. In azetidine-containing compounds, fragmentation patterns often involve cleavages within or adjacent to the strained ring system.[8] These fragments can provide initial clues about the molecule's connectivity, which can be further investigated by tandem MS (MS/MS) experiments if needed.

Infrared (IR) Spectroscopy Analysis

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify key functional groups and confirm the presence of the hydrochloride salt.

-

Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for a neat solid sample.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition: Scan the sample over the mid-IR range (4000-400 cm⁻¹). Acquire a background spectrum first and ratio it against the sample spectrum.

Interpretation of Key Vibrational Frequencies

The IR spectrum provides a diagnostic fingerprint of the molecule's covalent bonds. For this compound, the key absorptions are:

-

N-H⁺ Stretch (Ammonium Salt): A very broad and strong absorption band in the 3000-2700 cm⁻¹ region is highly characteristic of a secondary amine salt.[9] This broadness is due to hydrogen bonding and overtone/combination bands. This is a critical piece of evidence for the hydrochloride form.

-

C-H Stretch: Peaks observed between 3000-2850 cm⁻¹ are due to the stretching of sp³ C-H bonds in the methyl and methylene groups. These often appear as shoulders on the much broader N-H⁺ stretch.[9]

-

C-O Stretch (Ether): A strong, distinct peak typically in the 1150-1085 cm⁻¹ range indicates the C-O single bond of the methoxy group.

-

C-N Stretch: Aliphatic amine C-N stretching vibrations appear in the 1250–1020 cm⁻¹ region and may overlap with other signals.[10]

Caption: Key IR absorptions for structure confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the precise connectivity and constitution of an organic molecule.[11][12] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.[13][14]

Protocol: Sample Preparation and NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; D₂O will cause the exchangeable N-H protons to disappear, which can be a useful diagnostic tool.[15]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Experiments: Acquire the following spectra: ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC.

1D NMR Analysis

5.3.1 ¹H NMR: Proton Environment Analysis The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their coupling (neighboring protons).

-

Signal 1 (Singlet, 3H): Expected around 1.5 ppm. Corresponds to the methyl group (CH₃) attached to the quaternary carbon. It is a singlet because it has no adjacent protons.

-

Signal 2 (Singlet, 3H): Expected around 3.2 ppm. Corresponds to the methoxy group (OCH₃) . It is also a singlet.

-

Signal 3 & 4 (Multiplets, 4H total): Expected for the two methylene groups (CH₂) of the azetidine ring. Due to the ring strain and the presence of a stereocenter, these protons are diastereotopic and will likely appear as complex multiplets, not simple triplets.[16] They are expected in the 3.5-4.5 ppm range, deshielded by the adjacent nitrogen atom.[17][18]

-

Signal 5 (Broad Singlet, ~2H): Expected over a wide range (e.g., 9-12 ppm in DMSO-d₆). This corresponds to the two protons on the positively charged nitrogen (NH₂⁺ ). Its broadness is characteristic, and it would disappear upon D₂O exchange.[15]

5.3.2 ¹³C NMR: Carbon Skeleton Mapping The ¹³C NMR spectrum (often with DEPT-135) identifies all unique carbon atoms.

-

Quaternary Carbon (C): One signal, expected around 75-85 ppm for the C3 carbon bonded to both the methyl and methoxy groups. DEPT-135 would show this as a null signal.

-

Methylene Carbons (CH₂): Two signals for the C2 and C4 carbons of the azetidine ring, expected in the 50-65 ppm range.

-

Methyl Carbon (CH₃): One signal for the methyl group, expected around 20-30 ppm.

-

Methoxy Carbon (CH₃): One signal for the methoxy group, expected around 50-60 ppm.

2D NMR Correlation Spectroscopy

2D NMR experiments are essential for connecting the puzzle pieces from 1D NMR into a complete molecular structure.[11][19]

5.4.1 COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). A cross-peak between two proton signals in the COSY spectrum indicates they are on adjacent carbons. This would confirm the connectivity between the two methylene groups in the azetidine ring.

5.4.2 HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom it is directly attached to.[19][20] It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal from the ¹³C spectrum.

5.4.3 HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for elucidating the overall framework. It shows correlations between protons and carbons that are 2 or 3 bonds away.[20] Key expected correlations for 3-methoxy-3-methylazetidine are:

-

Protons of the methyl group should show a correlation to the quaternary carbon , the methoxy carbon , and the two methylene carbons .

-

Protons of the methoxy group should show a correlation to the quaternary carbon .

-

Protons of the methylene groups should show correlations to the quaternary carbon and the other methylene carbon.

Caption: Integrated workflow for NMR-based structure elucidation.

Data Summary Table: NMR Chemical Shifts and Correlations

(Note: Chemical shifts are predictive and may vary based on solvent and conditions.)

| Atom Label | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key HMBC Correlations (from H to C) |

|---|---|---|---|

| 1 (-CH₃) | ~1.5 (s, 3H) | ~25 | C3, C2, C4 |

| 2 (-OCH₃) | ~3.2 (s, 3H) | ~55 | C3 |

| 3 (-C-) | - | ~80 | - |

| 4 (-CH₂-) | ~3.8-4.2 (m, 2H) | ~60 | C3, C5 |

| 5 (-CH₂-) | ~3.8-4.2 (m, 2H) | ~60 | C3, C4 |

| 6 (-NH₂⁺-) | ~9-12 (br s, 2H)| - | C4, C5 |

Confirmation of the Hydrochloride Salt Form

Significance of Salt Form in Pharmaceutical Science

The salt form of a drug substance dramatically influences its properties, including solubility, stability, hygroscopicity, and bioavailability. Confirming the 1:1 stoichiometry of the amine and hydrochloric acid is crucial for quality control and regulatory compliance.

Evidence from Spectroscopic Data

-

IR Spectroscopy: As discussed in Section 4.2, the presence of a broad, strong absorption band for the N-H⁺ stretch between 3000-2700 cm⁻¹ is primary evidence for the ammonium salt.[9][21]

-

NMR Spectroscopy: The presence of the exchangeable NH₂⁺ signal in the ¹H NMR spectrum, along with the general downfield shift of the adjacent methylene protons (C4, C5) due to the electron-withdrawing effect of the positive charge, supports the salt structure.[15][17]

Titrimetric Analysis for Chloride Content

A definitive confirmation can be achieved through quantitative analysis, such as potentiometric titration with silver nitrate (AgNO₃). This classic analytical method will precipitate silver chloride (AgCl) and allow for the precise determination of the chloride content by weight, confirming the 1:1 molar ratio with the parent amine.

Final Structure Confirmation and Conclusion

Synthesis of Evidence

The structure of this compound is confirmed through the convergence of all analytical data:

-

HRMS establishes the correct elemental formula for the parent amine (C₅H₁₁NO).

-

FTIR identifies the key functional groups (ammonium salt, ether) and confirms the hydrochloride form.

-

1D and 2D NMR provide the definitive atomic connectivity, mapping out the azetidine ring and the substitution pattern at the C3 position.

-

Titration quantitatively confirms the 1:1 salt stoichiometry.

This multi-faceted, self-validating approach leaves no ambiguity in the final structural assignment.

Caption: Annotated structure of the target compound.

Concluding Remarks on Methodological Synergy

The elucidation of a chemical structure is a process of logical deduction, where each experiment provides a piece of a larger puzzle. No single technique is sufficient on its own. It is the synergy between mass spectrometry, vibrational spectroscopy, and the unparalleled detail of multi-dimensional NMR that provides the confidence required for advancing chemical entities through the rigorous pipeline of drug discovery and development.

References

-

Journal of Chemical Education. Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Available from: [Link]

-

YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. Available from: [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. Available from: [Link]

-

Anuchem. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Available from: [Link]

-

Sami Publishing Company. Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Available from: [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]

-

Azetidine analogs synthesis and characterization for antimicrobial activity. Available from: [Link]

-

PubChemLite. This compound (C5H11NO). Available from: [Link]

-

PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-1-yl)acrylate. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

Ahmed, S.E., et al. Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 2026, 9(1), 146-154. Available from: [Link]

-

SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). Available from: [Link]

-

ResearchGate. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Available from: [Link]

-

PubMed Central. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Available from: [Link]

-

ResearchGate. Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. Available from: [Link]

-

ResearchGate. Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Available from: [Link]

-

ResearchGate. The infrared spectra of secondary amines and their salts. Available from: [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available from: [Link]

-

University of Birmingham. Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. Available from: [Link]

-

Fiveable. Spectroscopy of Amines | Organic Chemistry Class Notes. Available from: [Link]

-

OpenStax. 24.10 Spectroscopy of Amines. Available from: [Link]

-

UCLA Chemistry. IR: amines. Available from: [Link]

Sources

- 1. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 2. Azetidine analogs synthesis and characterization for antimicrobial activity [wisdomlib.org]

- 3. ajchem-a.com [ajchem-a.com]

- 4. ajchem-a.com [ajchem-a.com]

- 5. This compound | C5H12ClNO | CID 53346546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C5H11NO) [pubchemlite.lcsb.uni.lu]

- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. anuchem.weebly.com [anuchem.weebly.com]

- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. fiveable.me [fiveable.me]

- 19. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 3-Methoxy-3-methylazetidine Hydrochloride in Organic Solvents

Foreword: Navigating the Solubility Landscape of a Key Pharmaceutical Intermediate

Welcome to this comprehensive technical guide on the solubility of 3-Methoxy-3-methylazetidine hydrochloride. As a crucial building block in modern medicinal chemistry, understanding the solubility of this azetidine derivative is paramount for researchers, process chemists, and formulation scientists.[1] In the intricate dance of drug discovery and development, solubility is a fundamental parameter that dictates the feasibility of reaction conditions, the efficiency of purification, and the ultimate bioavailability of a therapeutic agent. This guide is designed to move beyond a simple recitation of facts, offering instead a deep dive into the theoretical underpinnings of solubility, a robust experimental framework for its determination, and practical insights to empower your research and development endeavors.

Unveiling the Molecule: Physicochemical Properties of this compound

Before delving into its behavior in solution, it is essential to understand the intrinsic properties of this compound. This small, heterocyclic amine salt possesses a unique combination of structural features that govern its interactions with various solvents.

| Property | Value | Source |

| Molecular Formula | C5H12ClNO | [2] |

| Molecular Weight | 137.61 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| IUPAC Name | 3-methoxy-3-methylazetidine;hydrochloride | [2] |

| SMILES | CC1(CNC1)OC.Cl | [2] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Topological Polar Surface Area | 21.3 Ų | [3] |

The presence of a tertiary amine, a methoxy group, and its formulation as a hydrochloride salt are the primary determinants of its solubility profile. The hydrochloride salt form significantly enhances its polarity compared to the free base, making it readily soluble in water.[1] However, its solubility in organic solvents, which is critical for synthetic transformations and purifications, requires a more nuanced understanding.

The Science of Dissolution: Theoretical Principles Governing Solubility

The adage "like dissolves like" is a foundational concept in chemistry, and it holds particularly true for the solubility of ionic compounds like this compound in organic media. The solubility of a solute in a solvent is a thermodynamic equilibrium process, governed by the change in Gibbs free energy (ΔG) of the system. Dissolution will occur spontaneously if ΔG is negative. This is influenced by both the enthalpy (ΔH) and entropy (ΔS) of the solution process.

Several key factors dictate the solubility of this amine salt in organic solvents:

-

Solvent Polarity: This is arguably the most critical factor. Polar solvents, which have a significant dipole moment, are better able to solvate the charged ammonium cation and the chloride anion through ion-dipole interactions. Protic polar solvents, such as alcohols (methanol, ethanol), can also engage in hydrogen bonding with the chloride anion and the N-H of the protonated azetidine, further stabilizing the dissolved ions. Aprotic polar solvents (e.g., acetonitrile, acetone) can solvate the cation but are less effective at solvating the anion. Nonpolar solvents like toluene lack the ability to effectively solvate ions, leading to very poor solubility.

-

Lattice Energy of the Salt: Before dissolution can occur, the energy of the crystal lattice, which holds the ions together in the solid state, must be overcome. A higher lattice energy will generally lead to lower solubility.

-

Solvation Energy: This is the energy released when the ions are surrounded and stabilized by solvent molecules. A high solvation energy, resulting from strong ion-solvent interactions, will favor dissolution.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly impact solubility. For this compound, solvents that can accept a hydrogen bond from the protonated amine and donate a hydrogen bond to the chloride ion will be particularly effective.

The interplay of these factors determines the extent to which this compound will dissolve in a given organic solvent. A visual representation of this decision-making process is provided below.

Caption: A workflow diagram illustrating the predicted solubility based on solvent properties.

A Practical Approach: Experimental Determination of Solubility

While theoretical principles provide a valuable predictive framework, empirical determination of solubility is essential for accurate and reliable data. The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method .[4] This method involves equilibrating an excess of the solid solute with the solvent until a saturated solution is formed.

Detailed Experimental Protocol: The Shake-Flask Method

This protocol outlines a robust and self-validating procedure for determining the solubility of this compound in a range of organic solvents.

Materials and Equipment:

-

This compound (of known purity)

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, tetrahydrofuran (THF), toluene) of high purity (HPLC grade or equivalent)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or another validated analytical method for quantification.[5][6]

Step-by-Step Methodology:

-

Preparation of Solvent Systems: Prepare a sufficient volume of each organic solvent to be tested.

-

Addition of Excess Solute: To a series of vials, add a known volume of each solvent (e.g., 5 mL). To each vial, add an excess amount of this compound. The key is to ensure that undissolved solid remains at equilibrium. A good starting point is to add an amount that is visibly in excess.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period. A common equilibration time is 24-48 hours, although the optimal time should be determined experimentally by taking measurements at different time points until the concentration in solution remains constant.[7]

-

Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes).

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette, being cautious not to disturb the solid pellet. Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any fine, suspended particles.

-

Dilution (if necessary): Depending on the expected solubility and the linear range of the analytical method, it may be necessary to accurately dilute the filtered saturate solution with the same solvent.

-

Quantification: Analyze the concentration of this compound in the diluted or undiluted sample using a pre-validated analytical method. HPLC is a common and reliable technique. A calibration curve should be prepared using standards of known concentrations to ensure accurate quantification.

-

Data Analysis and Reporting: Calculate the solubility of the compound in each solvent, taking into account any dilution factors. The results are typically expressed in units of mg/mL or g/L.

Rationale Behind the Experimental Choices

-

Use of Excess Solute: This ensures that the solution reaches thermodynamic equilibrium and is truly saturated.

-

Controlled Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducible results.

-

Extended Equilibration Time: This allows the dissolution process to reach a steady state, providing the true thermodynamic solubility rather than a kinetically limited value.

-

Centrifugation and Filtration: These steps are vital for the complete removal of undissolved solid, which would otherwise lead to an overestimation of the solubility.

-

Validated Analytical Method: The accuracy of the solubility determination is directly dependent on the accuracy of the method used to quantify the dissolved solute.

The following diagram illustrates the experimental workflow for the shake-flask method.

Caption: A step-by-step workflow for the experimental determination of solubility using the shake-flask method.

Predicted Solubility Profile and Data Presentation

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong ion-dipole interactions and hydrogen bonding capabilities effectively solvate both the cation and anion. |

| Polar Aprotic | Acetonitrile, Acetone, DMSO | Moderate to High | Good at solvating the cation via dipole-ion interactions, but less effective at solvating the chloride anion due to the lack of hydrogen bond donation. |

| Moderately Polar | Tetrahydrofuran (THF) | Low to Moderate | Limited polarity and lack of hydrogen bonding reduce its ability to effectively solvate the ionic species. |

| Nonpolar | Toluene, Hexane | Very Low | Ineffective at solvating ions due to the absence of a significant dipole moment, leading to minimal dissolution. |

For researchers who undertake the experimental determination, the results should be tabulated in a clear and concise manner for easy comparison. An example of such a table is provided below.

| Organic Solvent | Temperature (°C) | Experimentally Determined Solubility (mg/mL) |

| Methanol | 25 | Insert experimental value |

| Ethanol | 25 | Insert experimental value |

| Isopropanol | 25 | Insert experimental value |

| Acetonitrile | 25 | Insert experimental value |

| Acetone | 25 | Insert experimental value |

| Tetrahydrofuran (THF) | 25 | Insert experimental value |

| Toluene | 25 | Insert experimental value |

Conclusion: Empowering Research Through a Deeper Understanding of Solubility

The solubility of this compound in organic solvents is a critical parameter that influences its utility in synthetic chemistry and drug development. While specific quantitative data may not be readily available, a thorough understanding of the underlying physicochemical principles, coupled with a robust experimental protocol like the shake-flask method, provides a powerful framework for its determination. This guide has aimed to equip researchers, scientists, and drug development professionals with the knowledge and tools necessary to confidently navigate the solubility landscape of this important pharmaceutical intermediate. By applying the theoretical concepts and practical methodologies outlined herein, you will be well-positioned to optimize your experimental designs, streamline your workflows, and ultimately accelerate your research and development objectives.

References

-

3-Methoxy-3-Methylazetidine HCl. ChemBK. [Link]

-

This compound. PubChem. [Link]

-

BX-185 (905843-93-8, MFCD11100995). Parkway Scientific. [Link]

-

3-Methoxyazetidine hydrochloride. PubChem. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. [Link]

-

Solubility determination of salts. [Link]

-

Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. PubMed. [Link]

-

Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Semantic Scholar. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | C5H12ClNO | CID 53346546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 905843-93-8|3-Methoxy-3-methylazetidine HCl: In Stock [parkwayscientific.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. benchchem.com [benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. scielo.br [scielo.br]

A Technical Guide to the Stability and Storage of 3-Methoxy-3-methylazetidine Hydrochloride

Executive Summary

3-Methoxy-3-methylazetidine hydrochloride is a substituted azetidine building block utilized in pharmaceutical research and development.[1] The inherent ring strain of the four-membered azetidine core, combined with its formulation as a hydrochloride salt, presents a unique stability profile that requires careful consideration.[2][3] This guide provides an in-depth analysis of the factors governing the stability of this compound, outlines potential degradation pathways, and establishes field-proven protocols for its proper storage, handling, and stability assessment. This document is intended for researchers, chemists, and drug development professionals who handle this reagent and seek to ensure its integrity throughout the discovery and development lifecycle.

Physicochemical Properties and Identification

A foundational understanding of the compound's basic properties is essential for proper handling and experimental design.

| Property | Value | Source(s) |

| Chemical Name | This compound | [4] |

| Synonyms | MFCD11100995 | [4] |

| CAS Number | 905843-93-8 | [4] |

| Molecular Formula | C₅H₁₂ClNO | [4] |

| Molecular Weight | 137.61 g/mol | [4] |

| Parent Compound | 3-Methoxy-3-methylazetidine (CID: 46911956) | |

| Structure | CC1(CNC1)OC.Cl |

Core Stability Considerations: A Tale of Two Moieties

The stability profile of this compound is primarily dictated by the interplay between its strained azetidine ring and the nature of its hydrochloride salt form.

The Azetidine Ring: Inherent Strain and Reactivity

The four-membered azetidine ring is a "privileged scaffold" in medicinal chemistry, but its utility is intrinsically linked to its electronic and conformational properties. The ring possesses significant strain energy (approx. 25.4 kcal/mol), which makes it more reactive than its five- and six-membered counterparts (pyrrolidine and piperidine) but considerably more stable and easier to handle than the three-membered aziridine ring.[2][3][5] This inherent strain is the primary driver for potential degradation, as it provides a thermodynamic driving force for ring-opening reactions.[3]

The Hydrochloride Salt: A Double-Edged Sword

Converting amines to their hydrochloride salts is a standard pharmaceutical practice for several reasons. It generally enhances water solubility and increases the compound's shelf-life compared to the more reactive free base.[6] The salt form effectively "protects" the amine, rendering it less susceptible to certain degradation pathways.[6]

However, the presence of the chloride counter-ion means the compound is the salt of a weak base (the azetidine nitrogen) and a strong acid (HCl). This has two critical implications:

-

Hygroscopicity: Hydrochloride salts are often hygroscopic, meaning they can readily absorb moisture from the atmosphere.[7][8] This can compromise chemical stability and alter physical properties.[7]

-

Acidic Nature: In the presence of moisture, the compound can create a localized acidic microenvironment. While the azetidine nitrogen is protonated in the salt form, further acidic conditions can promote degradation, particularly acid-catalyzed ring-opening.[9][10] Studies on related N-substituted azetidines have shown that the pKa of the azetidine nitrogen is a key determinant of stability, with protonation being a crucial step preceding ring-opening.[9]

Key Factors Influencing Stability

Maintaining the integrity of this compound requires strict control over its environmental conditions.

Temperature

-

Mitigation: Long-term storage under refrigerated conditions (2-8°C) is consistently recommended to minimize thermal degradation and preserve shelf-life.[4][11] While the compound may be stable at ambient temperatures for short durations, such as during transportation, prolonged exposure should be avoided.[4]

Humidity (Hygroscopicity)

-

Impact: As a hydrochloride salt, the compound is susceptible to moisture absorption.[7][8] This can have several deleterious effects:

-

Initiation of Hydrolysis: Absorbed water can act as a nucleophile, potentially leading to the hydrolytic cleavage of the methoxy group or, more critically, the opening of the azetidine ring.

-

Physical State Alteration: The powder may become clumpy, deliquesce, or turn into a gummy solid, making accurate weighing and handling difficult.[12]

-

Compromised Assays: The presence of water will affect the compound's effective concentration, leading to errors in experimental results.

-

-

Mitigation: The compound must be stored in a dry environment. Containers should be tightly sealed immediately after use.[13][14] Storage in a desiccator or a controlled low-humidity environment is best practice.

pH (in solution)

-

Impact: The stability of the azetidine ring is highly pH-dependent. In aqueous solution, the compound will generate an acidic pH. Under strongly acidic conditions (pH < 2), the rate of acid-catalyzed, water-mediated ring-opening is expected to increase significantly.[9] Conversely, under strongly basic conditions, while the free base form would be generated, other degradation pathways could be initiated.

-

Mitigation: When preparing stock solutions, use aprotic organic solvents where possible. If aqueous solutions are required, they should be prepared fresh and used immediately. Buffering the solution to a mid-range pH (e.g., 5-7) may improve stability for short-term experimental use, but this should be verified empirically.

Potential Degradation Pathways

The primary anticipated degradation pathway for this compound under hydrolytic (acidic) stress is the opening of the strained azetidine ring. This proceeds through the formation of a reactive azetidinium ion intermediate.

Caption: Plausible acid-catalyzed hydrolytic degradation pathway.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is paramount to preserving the compound's integrity.

Storage Conditions Summary

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation.[4][11] |

| Atmosphere | Dry / Inert | Prevents moisture absorption and subsequent hydrolysis.[8] |

| Container | Tightly-sealed, opaque | Protects from moisture and light.[13][14] |

| Location | Well-ventilated area | Safety requirement for handling amine compounds.[13][15] |

| Incompatibles | Store away from strong bases and oxidizing agents | Prevents chemical reactions.[15] |

Safe Handling Procedures

This compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.

-

Engineering Controls: Handle within a chemical fume hood or a well-ventilated enclosure to minimize inhalation risk.[13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[13][16]

-

Dispensing: Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

-

Weighing: Perform weighing operations expeditiously to minimize exposure to ambient air and humidity.

-

Cleanup: Clean spills promptly. Avoid generating dust.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Experimental Protocols for Stability Assessment

To empirically validate stability or investigate degradation, a forced degradation study is the industry-standard approach.

Forced Degradation (Stress Testing) Workflow

This protocol exposes the compound to exaggerated conditions to rapidly identify potential degradation pathways and develop stability-indicating analytical methods.

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Methodology for Hydrolytic Degradation

-

Preparation of Stock Solution:

-

Accurately weigh and dissolve this compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.

-

Rationale: A co-solvent is used to ensure solubility of both the parent compound and potential degradants of varying polarity.

-

-

Reaction Setup:

-

Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.[17]

-

Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.[17]

-

Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water.

-

Rationale: These conditions represent the extremes of pH and provide insight into the compound's lability to acid- and base-catalyzed reactions.

-

-

Incubation:

-

Incubate all solutions, including a control sample of the stock solution, in a controlled temperature bath (e.g., 60°C).[17]

-

Collect aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Rationale: Elevated temperature accelerates the rate of degradation, allowing for the observation of degradation products within a practical timeframe.

-

-

Sample Quenching and Analysis:

-

Immediately before analysis, quench the reaction in the acidic and basic samples by neutralizing them. (e.g., add an equimolar amount of NaOH to the acid sample and HCl to the base sample).

-

Analyze all samples by a validated, stability-indicating HPLC or LC-MS method to monitor the decrease in the parent peak area and the formation of new impurity peaks.

-

Rationale: Quenching stops the degradation process, ensuring the analytical result reflects the specific time point. LC-MS is crucial for obtaining mass information about the new peaks to aid in structural elucidation.

-

Conclusion

This compound is a valuable research chemical whose stability is governed by the structural features of its strained azetidine ring and its formulation as a hydrochloride salt. While the salt form confers greater stability than the free base, the compound remains susceptible to degradation by heat and, most significantly, by moisture and acidic conditions, which can promote hydrolytic ring-opening. Strict adherence to recommended storage conditions—specifically refrigeration (2-8°C) in a tightly sealed container to protect from humidity—is essential for preserving its chemical integrity. For applications requiring aqueous solutions, fresh preparation and immediate use are strongly advised to mitigate the risk of degradation.

References

-

Parkway Scientific. (n.d.). BX-185 (905843-93-8, MFCD11100995). Retrieved from Parkway Scientific website. [Link]

-

RSC Publishing. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. Retrieved from RSC Publishing website. [Link]

-

National Center for Biotechnology Information. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. [Link]

-

ACS Publications. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from ACS Publications website. [Link]

-

ACS Publications. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. [Link]

-

RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from RSC Publishing website. [Link]

-

RSC Publishing. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

-

Sciencemadness.org. (2021). Forming oxalate salts of amines. Retrieved from Sciencemadness.org website. [Link]

-

ResearchGate. (2018). What makes a substance hygroscopic?. Retrieved from ResearchGate. [Link]

-

Solvasto. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from Solvasto website. [Link]

-

PubChemLite. (n.d.). This compound (C5H11NO). Retrieved from PubChemLite website. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Diplomata Comercial. (2025). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from Diplomata Comercial website. [Link]

-

Wikipedia. (n.d.). Hydrochloride. Retrieved from Wikipedia website. [Link]

-

AFPM. (n.d.). Where are ammonium chloride and amine hydrochloride salt found in your crude unit?. Retrieved from AFPM website. [Link]

-

ACS Publications. (2024). Hygroscopic Properties of Plateau Surface Salts: Insights from Chemical Composition and Isotope Signatures. ACS Earth and Space Chemistry. [Link]

-

Reddit. (2018). Ways of crashing out amines. Retrieved from Reddit. [Link]

-

ChemBK. (2024). 3-Methoxy-3-Methylazetidine HCl. Retrieved from ChemBK website. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methoxyazetidine hydrochloride. PubChem. [Link]

-

ResearchGate. (n.d.). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. Retrieved from ResearchGate. [Link]

-

Fagron. (2023). Active Ingredient Summary Table Thermal Stability. Retrieved from Fagron website. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. 905843-93-8|3-Methoxy-3-methylazetidine HCl: In Stock [parkwayscientific.com]

- 5. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Hydrochloride - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. diplomatacomercial.com [diplomatacomercial.com]

- 9. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. aksci.com [aksci.com]

- 14. sigmaaldrich.cn [sigmaaldrich.cn]

- 15. diplomatacomercial.com [diplomatacomercial.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis Precursors of 3-Methoxy-3-methylazetidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-3-methylazetidine hydrochloride is a valuable saturated heterocyclic scaffold in medicinal chemistry, recognized for its role as a key intermediate in the synthesis of novel therapeutic agents.[1] Its unique structural properties, including a strained four-membered ring and a tertiary methoxy group, offer a distinct vector for molecular exploration in drug design. This guide provides a comprehensive overview of the primary synthetic precursors and strategic pathways for the synthesis of this important building block. We will delve into the preparation of key intermediates, such as N-protected 3-azetidinones and their subsequent functionalization, providing detailed experimental protocols, mechanistic insights, and comparative data to inform synthetic strategy and execution.

Introduction: The Significance of the Azetidine Scaffold

Azetidines are a class of four-membered nitrogen-containing heterocycles that have garnered significant attention in drug discovery.[2] The inherent ring strain of the azetidine nucleus imparts unique conformational constraints and metabolic stability to parent molecules, often leading to improved pharmacological profiles.[3] Specifically, 3-substituted azetidines are prevalent motifs in a wide array of biologically active compounds, demonstrating activities ranging from antibacterial to anticancer.[4] The synthesis of these strained rings, however, presents a considerable challenge to synthetic chemists.[3] This guide focuses on the precursors and methodologies for the synthesis of this compound, a key building block for further chemical elaboration.

Strategic Overview of Azetidine Synthesis

The construction of the azetidine ring can be approached through several strategic disconnections. The most common and effective methods include:

-

Intramolecular Cyclization: Formation of the azetidine ring via the cyclization of a linear precursor containing a nitrogen nucleophile and a suitable leaving group.[5]

-

[2+2] Cycloaddition: The direct formation of the four-membered ring through the reaction of an imine with an alkene or a ketene, known as the aza Paternò–Büchi reaction.[6]

-

Ring Expansion of Aziridines: The conversion of readily available three-membered aziridine rings into the corresponding four-membered azetidines.[7]

This guide will focus on the intramolecular cyclization approach, which is a robust and widely employed strategy for the synthesis of 3-substituted azetidines, starting from readily available precursors.

Key Precursor: N-Protected 3-Azetidinone

A pivotal precursor for the synthesis of 3-methoxy-3-methylazetidine is an appropriately N-protected 3-azetidinone. The protecting group is crucial for modulating the reactivity of the nitrogen atom and ensuring the stability of the azetidine ring during subsequent transformations. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group due to its stability under a range of reaction conditions and its facile removal under acidic conditions.[8][9]

Synthesis of 1-Boc-3-azetidinone

The synthesis of 1-Boc-3-azetidinone typically starts from commercially available precursors and involves a multi-step sequence. A common route involves the Horner-Wadsworth-Emmons reaction of a protected ketone.[10]

Experimental Protocol: Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate [10]

-

Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 3.12 g, 78 mmol) in dry tetrahydrofuran (THF, 250 mL).

-

To this suspension, add neat methyl 2-(dimethoxyphosphoryl)acetate (13.8 g, 76 mmol) and stir for 30 minutes.

-

Add a solution of 1-Boc-3-azetidinone (13.0 g, 76 mmol) in dry THF (50 mL) to the reaction mixture and stir for 1 hour.

-

Quench the reaction by the addition of water (250 mL).

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

Purify the product by distillation in vacuo (130 °C, 4 x 10⁻³ bar) to yield tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate as a colorless oil.

Functionalization of the C3 Position: Introduction of the Methyl and Hydroxyl Groups

With the N-protected 3-azetidinone in hand, the next critical step is the introduction of the methyl and hydroxyl groups at the C3 position. This is typically achieved through a Grignard reaction, where a methylmagnesium halide is added to the ketone functionality of the azetidinone.[11][12][13]

dot

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of 1-Boc-3-hydroxy-3-methylazetidine [11]

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, activate magnesium turnings (1.2 eq) with a small crystal of iodine.

-

Slowly add a solution of methyl bromide (or methyl iodide) in anhydrous diethyl ether or THF to the activated magnesium to form the Grignard reagent.

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Add a solution of 1-Boc-3-azetidinone (1.0 eq) in anhydrous THF dropwise to the Grignard reagent at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 1-Boc-3-hydroxy-3-methylazetidine.

O-Methylation of the Tertiary Alcohol

The subsequent step involves the O-methylation of the tertiary hydroxyl group to introduce the desired methoxy functionality. This transformation can be achieved using a variety of methylating agents, with the choice of reagent and reaction conditions being critical to avoid side reactions.[14]

| Methylating Agent | Base | Solvent | Temperature | Yield (%) | Reference |

| Methyl iodide (MeI) | Sodium hydride (NaH) | THF | 0 °C to rt | Variable | [15] |

| Dimethyl sulfate ((CH₃)₂SO₄) | Sodium hydroxide (NaOH) | Dichloromethane (DCM) | rt | Good | Generic |

| Trimethyloxonium tetrafluoroborate | Proton sponge | Dichloromethane (DCM) | 0 °C to rt | Good | Generic |

Table 1: Comparison of O-Methylation Conditions

Experimental Protocol: Synthesis of 1-Boc-3-methoxy-3-methylazetidine [15]

-

To a solution of 1-Boc-3-hydroxy-3-methylazetidine (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Deprotection and Salt Formation

The final step in the synthesis is the removal of the N-Boc protecting group and the formation of the hydrochloride salt. This is typically accomplished by treating the N-Boc protected intermediate with a strong acid, such as hydrochloric acid in an organic solvent.[16][17]

dot

Caption: Mechanism of N-Boc deprotection under acidic conditions.

Experimental Protocol: Synthesis of this compound

-

Dissolve 1-Boc-3-methoxy-3-methylazetidine (1.0 eq) in a suitable organic solvent such as diethyl ether, dioxane, or methanol.

-

Cool the solution to 0 °C.

-

Bubble hydrogen chloride gas through the solution or add a solution of HCl in the chosen solvent (e.g., 4M HCl in dioxane) dropwise.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the precipitation of the hydrochloride salt.

-

Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to obtain this compound.

Conclusion

The synthesis of this compound is a multi-step process that relies on the strategic use of protecting groups and the careful execution of key chemical transformations. The successful synthesis hinges on the efficient preparation of the N-protected 3-azetidinone precursor, followed by a robust Grignard addition, selective O-methylation, and a clean deprotection/salt formation step. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently approach the synthesis of this valuable building block for drug discovery and development.

References

- BenchChem. (2025). Comparative study of different synthetic routes to 3-substituted azetidines. BenchChem.

-

Li, J., et al. (2022). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

-

Han, J.-Q., et al. (2016). Lewis Acid and (Hypo)iodite Relay Catalysis Allows a Strategy for the Synthesis of Polysubstituted Azetidines and Tetrahydroquinolines. Organic Letters. [Link]

-

Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. [Link]

-

Shinde, S., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]

-

Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

-

Zhang, J., et al. (2014). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition. [Link]

-

Griesbeck, A. G., & Maptue, N. E. (2015). Synthesis of azetidines by aza Paternò–Büchi reactions. Beilstein Journal of Organic Chemistry. [Link]

-

ChemBK. (2024). 3-Methoxy-3-Methylazetidine HCl. [Link]

-

Palkó, M., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. [Link]

-

Griesbeck, A. G., & Maptue, N. E. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Formation of NH‐azetidines from Grignard reagents. [Link]

-

ResearchGate. (n.d.). Synthesis of methyl (1-Boc-3-cycloaminylazetidin-3-yl)acetates 4a–p. [Link]

-

Uesugi, S., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

-

Wang, C., et al. (2014). Synthesis of Azetidines. Chinese Journal of Organic Chemistry. [Link]

-

Mermera, E.-M., et al. (2021). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules. [Link]

-

Singh, G. S., & D’hooghe, M. (2018). Azetidine Synthesis. Elsevier. [Link]

-

ResearchGate. (n.d.). Azetidine‐2‐carbonitrile derivatives for anti‐malarial activity. [Link]

-

Elsevier. (n.d.). Azetidine Synthesis. [Link]

-

Hwang, M. U., et al. (2025). Photochemical Cyclization of α-Amino Esters to Access 3-Azetidinones. ChemRxiv. [Link]

-

Chem-Impex. (n.d.). 3-Methoxy-azetidine hydrochloride. [Link]

- Google Patents. (n.d.). Process for preparing 3-methoxyazetidine hydrochloride.

- BenchChem. (2025). Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry. BenchChem.

-

Synfacts. (2025). Synthesis of 3-Azetidinones through Light-Driven C–C Bond Formation. [Link]

-

ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. [Link]

-

Vaněk, T., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. The Journal of Organic Chemistry. [Link]

-

Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

-

PubChemLite. (n.d.). This compound (C5H11NO). [Link]

- BenchChem. (2025). Technical Support Center: 3-Methylideneazetidine Synthesis. BenchChem.

-

Wang, Y., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. European Journal of Medicinal Chemistry. [Link]

-

Reddy, K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Nocera, F. P., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. [Link]

-

ResearchGate. (n.d.). Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. [Link]

-

Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

Koirala, M., et al. (2019). Rational Reprogramming of O-Methylation Regioselectivity for Combinatorial Biosynthetic Tailoring of Benzenediol Lactone Scaffolds. ACS Synthetic Biology. [Link]

-

Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

Clark, J. (2023). Grignard Reagents. Chemistry LibreTexts. [Link]

-

ResearchGate. (n.d.). How to methylate selectively enolic hydroxyl group other than phenolic groups in 3-hydroxy flavones?. [Link]

-

Wang, Y., et al. (2023). Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks. Scientific Reports. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of Azetidines [manu56.magtech.com.cn]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. eurekaselect.com [eurekaselect.com]